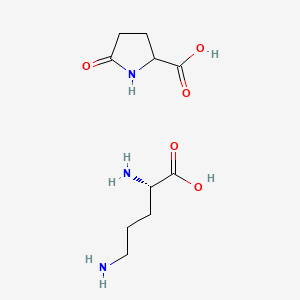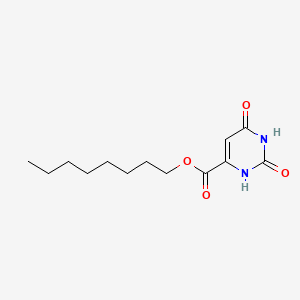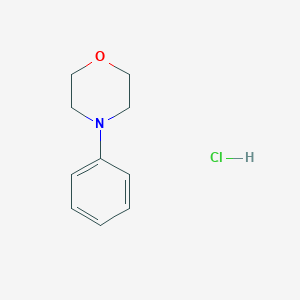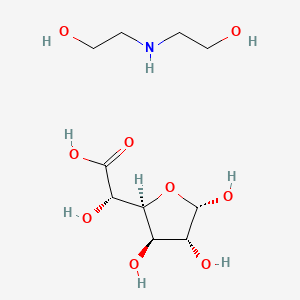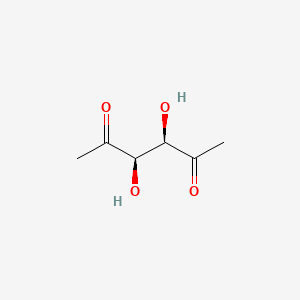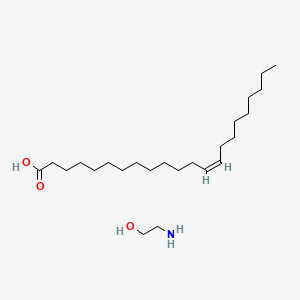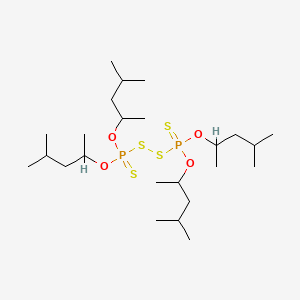
O,O,O',O'-Tetrakis(1,3-dimethylbutyl) tetrathioperoxydiphosphorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,O,O’,O’-Tetrakis(1,3-dimethylbutyl) tetrathioperoxydiphosphorate is a complex organophosphorus compound. It contains a tetrathioperoxydiphosphorate core with four 1,3-dimethylbutyl groups attached. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O,O,O’,O’-Tetrakis(1,3-dimethylbutyl) tetrathioperoxydiphosphorate typically involves the reaction of phosphorus pentasulfide with 1,3-dimethylbutanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. The process can be summarized as follows:
Reactants: Phosphorus pentasulfide (P2S5) and 1,3-dimethylbutanol.
Catalyst: Often a base such as triethylamine.
Conditions: Inert atmosphere (e.g., nitrogen or argon), controlled temperature (usually around 50-70°C).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is scaled up from laboratory conditions, with additional steps for purification and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
O,O,O’,O’-Tetrakis(1,3-dimethylbutyl) tetrathioperoxydiphosphorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to phosphines or other lower oxidation state phosphorus compounds.
Substitution: The 1,3-dimethylbutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require strong bases or nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Phosphines.
Substitution: Various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
O,O,O’,O’-Tetrakis(1,3-dimethylbutyl) tetrathioperoxydiphosphorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of O,O,O’,O’-Tetrakis(1,3-dimethylbutyl) tetrathioperoxydiphosphorate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to interact with specific molecular targets, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- O,O,O’,O’-Tetrakis(1,3-dimethylbutyl) diphosphorodithioate
- O,O,O’,O’-Tetrakis(1,3-dimethylbutyl) diphosphorotrithioate
Uniqueness
O,O,O’,O’-Tetrakis(1,3-dimethylbutyl) tetrathioperoxydiphosphorate is unique due to its tetrathioperoxydiphosphorate core, which imparts distinct chemical and biological properties compared to its analogs. The presence of four 1,3-dimethylbutyl groups further enhances its stability and reactivity.
Propiedades
Número CAS |
93981-30-7 |
|---|---|
Fórmula molecular |
C24H52O4P2S4 |
Peso molecular |
594.9 g/mol |
Nombre IUPAC |
[bis(4-methylpentan-2-yloxy)phosphinothioyldisulfanyl]-bis(4-methylpentan-2-yloxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C24H52O4P2S4/c1-17(2)13-21(9)25-29(31,26-22(10)14-18(3)4)33-34-30(32,27-23(11)15-19(5)6)28-24(12)16-20(7)8/h17-24H,13-16H2,1-12H3 |
Clave InChI |
KWOOMMWRKWDFLT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)OP(=S)(OC(C)CC(C)C)SSP(=S)(OC(C)CC(C)C)OC(C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6,6'-(2-methylpropylidene)bis[2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol]](/img/structure/B12674159.png)
